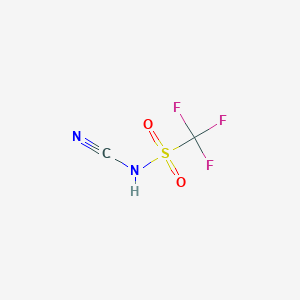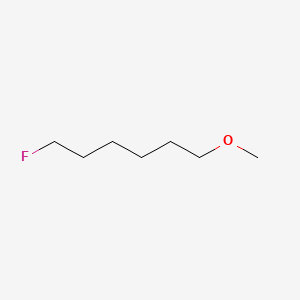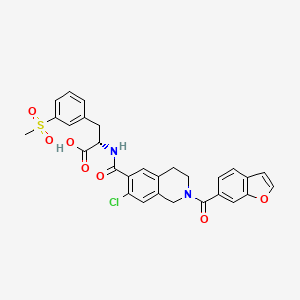![molecular formula C13H22N4O B13423330 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is a complex organic compound that belongs to the class of amines and amides. This compound is characterized by its multiple amino groups and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide typically involves the reaction of benzoyl chloride with a polyamine such as triethylenetetramine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
科学的研究の応用
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)acetamide
- N-(2-Hydroxyethyl)ethylenediamine
- N-(2-Aminoethyl)ethanolamine
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is unique due to its multiple amino groups and benzamide structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable molecule in various fields of research and industry.
特性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18) |
InChIキー |
YYAKSOXKHIEWAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
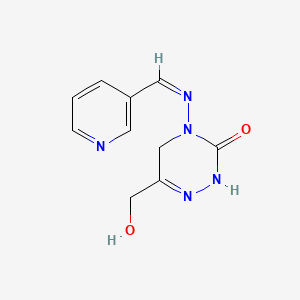
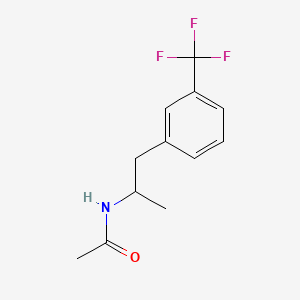
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
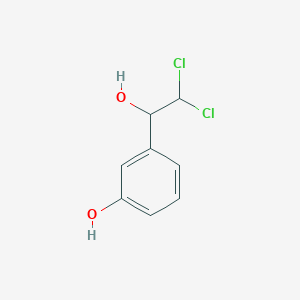
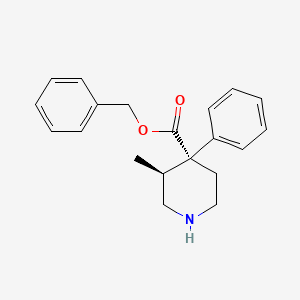
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
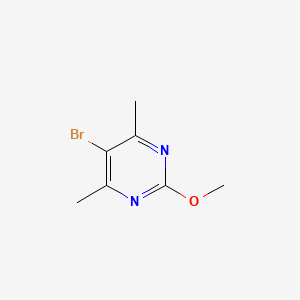
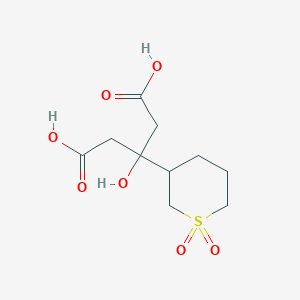
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
